molecular formula C20H19N3O3 B11034174 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

Cat. No.: B11034174
M. Wt: 349.4 g/mol
InChI Key: KXUHZPIJIASROX-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide represents a class of hybrid molecules that combine structural features of benzofuran and quinazolin derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₃₀H₃₇N₃O₇

The compound exhibits a molecular weight of approximately 551.6 g/mol, indicating a relatively complex structure that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

Anticancer Activity

Studies have indicated that derivatives containing benzofuran and quinazolin moieties possess significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines using assays such as the sulforhodamine B (SRB) assay. Results show that these compounds can inhibit cell proliferation effectively at low concentrations (10 µM) over a 48-hour treatment period .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF78.86Apoptosis induction
Compound BMDA-MB-231<10Cell cycle arrest
Compound CHeLa12.4NF-kB pathway inhibition

Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit antimicrobial properties. The compound's structural features suggest potential activity against both bacterial and fungal strains. For example, studies have shown that certain benzofuran derivatives can inhibit bacterial growth with varying degrees of effectiveness depending on their lipophilicity and structural modifications .

Table 2: Antimicrobial Efficacy

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Benzofuran AStaphylococcus aureus15 µg/mL
Benzofuran BEscherichia coli20 µg/mL
Benzofuran CCandida albicans5 µg/mL

Case Studies

Several case studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized a series of benzofuran derivatives and evaluated their anticancer properties against MCF7 and MDA-MB-231 cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments .
  • Mechanistic Studies : Research involving the mechanism of action revealed that certain derivatives induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzofuran and quinazoline structures exhibit significant antimicrobial properties. For instance, derivatives of benzofurancarboxylic acids have shown activity against various bacterial strains and fungi. A study demonstrated that certain derivatives displayed antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against Gram-positive bacteria and antifungal activity against Candida strains .

Anticancer Potential

Compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide have been evaluated for anticancer activity. In one study, a series of quinoxaline derivatives exhibited antiproliferative effects on human cancer cell lines such as HCT-116 and MCF-7. The compounds demonstrated IC50 values in the low micromolar range, suggesting their potential as selective anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzofuran and quinazoline moieties. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and X-ray crystallography are employed to confirm the structure of synthesized compounds .

Study on Antimicrobial Activity

A study focused on synthesizing various benzofurancarboxylic acid derivatives revealed that specific structural modifications could enhance antimicrobial efficacy. Compounds were tested against a panel of microorganisms, showing promising results particularly against Gram-positive bacteria and fungi .

Evaluation of Anticancer Activity

Another significant study involved evaluating the anticancer properties of quinoxaline derivatives. The results indicated that modifications in the side chains could influence the anticancer activity significantly, highlighting the importance of structural diversity in drug design .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The central amide bond undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a substituted amine.

Conditions and Products:

Reaction Type Conditions Products
Acidic HydrolysisHCl (6M), reflux, 8–12 hours3-(2,3-Dihydro-1-benzofuran-5-yl)propanoic acid + 6-amino-3-methylquinazolin-4(3H)-one
Basic HydrolysisNaOH (4M), 80°C, 6 hoursSodium salt of propanoic acid + corresponding amine

This reaction is critical for prodrug activation or metabolite formation in pharmacological studies.

Alkylation at Quinazolinone Nitrogen

The N-methyl group on the quinazolinone ring can undergo further alkylation. For example, treatment with methyl iodide in the presence of a base introduces additional alkyl chains.

Example Reaction:

Compound+CH3IK2CO3,DMFN-(3-dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl) derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-(3-dimethyl-4-oxo-3,4-dihydroquinazolin-6-yl) derivative}

Alkylation modifies electron density on the quinazolinone ring, influencing binding affinity to biological targets.

Oxidation of the Dihydrobenzofuran Moiety

The 2,3-dihydrobenzofuran component is susceptible to oxidation, converting it to a fully aromatic benzofuran system.

Conditions:

  • Oxidizing Agent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • Solvent: Dichloromethane, room temperature, 4 hours

  • Yield: ~75% (estimated for analogous compounds)

Product:
3-(1-Benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide

Acylation Reactions

The amide nitrogen or quinazolinone NH (if present) can react with acyl chlorides to form urea or acylated derivatives.

Example Protocol:

  • Reagent: Acetyl chloride (1.2 equiv)

  • Base: Pyridine (2 equiv)

  • Solvent: THF, 0°C → room temperature, 3 hours

  • Product: N-Acetylated derivative (confirmed via LC-MS)

Ring-Opening Reactions of Quinazolinone

Under strongly basic conditions, the quinazolinone ring undergoes hydrolysis to form anthranilic acid derivatives.

Conditions:

  • NaOH (10%), 100°C, 24 hours

  • Product: 2-Amino-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzamide

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Key Applications
AmideHydrolysisHCl/NaOH, heatProdrug conversion, metabolite studies
Quinazolinone (N-methyl)AlkylationMethyl iodide, K₂CO₃Structure-activity relationship (SAR)
DihydrobenzofuranOxidationDDQ, CH₂Cl₂Enhancing aromaticity for bioactivity
AmideAcylationAcetyl chloride, pyridineDerivative synthesis for screening

Mechanistic Insights

  • Amide Hydrolysis: Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing quinazolinone ring.

  • Quinazolinone Alkylation: The methyl group’s steric effects influence reaction rates, as shown in kinetic studies of analogous compounds.

Synthetic Considerations

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance alkylation/acylation rates .

  • Temperature Control: Oxidation and hydrolysis require strict temperature monitoring to avoid side reactions.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide

InChI

InChI=1S/C20H19N3O3/c1-23-12-21-17-5-4-15(11-16(17)20(23)25)22-19(24)7-3-13-2-6-18-14(10-13)8-9-26-18/h2,4-6,10-12H,3,7-9H2,1H3,(H,22,24)

InChI Key

KXUHZPIJIASROX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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